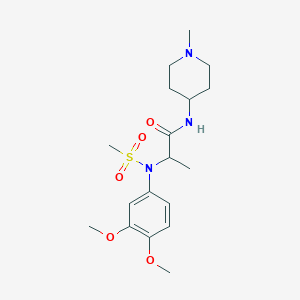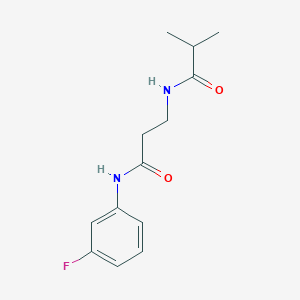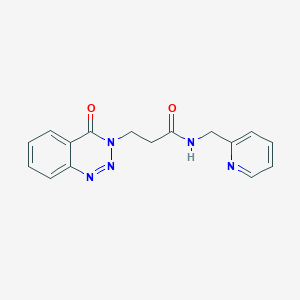
2-(1H-imidazol-1-yl)-4-(2-thienyl)-6-(trifluoromethyl)pyrimidine
Descripción general
Descripción
2-(1H-imidazol-1-yl)-4-(2-thienyl)-6-(trifluoromethyl)pyrimidine, also known as TFP, is a pyrimidine compound that has been extensively studied for its potential applications in scientific research. TFP is a potent inhibitor of various enzymes and has been shown to have a wide range of biochemical and physiological effects.
Mecanismo De Acción
2-(1H-imidazol-1-yl)-4-(2-thienyl)-6-(trifluoromethyl)pyrimidine inhibits the activity of various enzymes by binding to the ATP-binding site of the enzyme. This binding prevents the enzyme from binding to ATP, which is required for the enzyme's activity. 2-(1H-imidazol-1-yl)-4-(2-thienyl)-6-(trifluoromethyl)pyrimidine's binding to the ATP-binding site is highly specific, which allows it to selectively inhibit the activity of certain enzymes without affecting others.
Biochemical and Physiological Effects
2-(1H-imidazol-1-yl)-4-(2-thienyl)-6-(trifluoromethyl)pyrimidine's inhibition of various enzymes has a wide range of biochemical and physiological effects. For example, 2-(1H-imidazol-1-yl)-4-(2-thienyl)-6-(trifluoromethyl)pyrimidine's inhibition of CK2 has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. 2-(1H-imidazol-1-yl)-4-(2-thienyl)-6-(trifluoromethyl)pyrimidine's inhibition of DNA-dependent protein kinase has been shown to sensitize cancer cells to radiation therapy. 2-(1H-imidazol-1-yl)-4-(2-thienyl)-6-(trifluoromethyl)pyrimidine's inhibition of protein kinase A has been shown to affect glucose metabolism and insulin secretion in pancreatic beta cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(1H-imidazol-1-yl)-4-(2-thienyl)-6-(trifluoromethyl)pyrimidine in lab experiments is its specificity for certain enzymes. This allows researchers to selectively inhibit the activity of certain enzymes without affecting others, which can be useful for studying the mechanisms of various cellular processes. Another advantage of using 2-(1H-imidazol-1-yl)-4-(2-thienyl)-6-(trifluoromethyl)pyrimidine is its potency, which allows for low concentrations to be used in experiments.
One limitation of using 2-(1H-imidazol-1-yl)-4-(2-thienyl)-6-(trifluoromethyl)pyrimidine in lab experiments is its potential for off-target effects. While 2-(1H-imidazol-1-yl)-4-(2-thienyl)-6-(trifluoromethyl)pyrimidine is highly specific for certain enzymes, it can still potentially affect the activity of other enzymes. Another limitation of using 2-(1H-imidazol-1-yl)-4-(2-thienyl)-6-(trifluoromethyl)pyrimidine is its potential for toxicity at high concentrations, which can affect the viability of cells in experiments.
Direcciones Futuras
There are several future directions for research on 2-(1H-imidazol-1-yl)-4-(2-thienyl)-6-(trifluoromethyl)pyrimidine. One area of research is the development of more potent and specific inhibitors of various enzymes. This can be achieved through the synthesis of analogs of 2-(1H-imidazol-1-yl)-4-(2-thienyl)-6-(trifluoromethyl)pyrimidine and the screening of these analogs for their ability to inhibit specific enzymes.
Another area of research is the development of 2-(1H-imidazol-1-yl)-4-(2-thienyl)-6-(trifluoromethyl)pyrimidine-based therapies for various diseases. For example, 2-(1H-imidazol-1-yl)-4-(2-thienyl)-6-(trifluoromethyl)pyrimidine's inhibition of CK2 has shown promise as a potential therapy for cancer. Further research is needed to determine the efficacy and safety of 2-(1H-imidazol-1-yl)-4-(2-thienyl)-6-(trifluoromethyl)pyrimidine-based therapies in clinical trials.
Conclusion
In conclusion, 2-(1H-imidazol-1-yl)-4-(2-thienyl)-6-(trifluoromethyl)pyrimidine, or 2-(1H-imidazol-1-yl)-4-(2-thienyl)-6-(trifluoromethyl)pyrimidine, is a potent inhibitor of various enzymes that has been extensively studied for its potential applications in scientific research. 2-(1H-imidazol-1-yl)-4-(2-thienyl)-6-(trifluoromethyl)pyrimidine's specificity and potency make it a valuable tool for studying the mechanisms of various cellular processes. Further research is needed to fully understand the potential applications of 2-(1H-imidazol-1-yl)-4-(2-thienyl)-6-(trifluoromethyl)pyrimidine in scientific research and therapy.
Aplicaciones Científicas De Investigación
2-(1H-imidazol-1-yl)-4-(2-thienyl)-6-(trifluoromethyl)pyrimidine has been used extensively in scientific research as a potent inhibitor of various enzymes. One of the most well-known applications of 2-(1H-imidazol-1-yl)-4-(2-thienyl)-6-(trifluoromethyl)pyrimidine is its use as an inhibitor of the protein kinase CK2. CK2 is a serine/threonine kinase that is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. 2-(1H-imidazol-1-yl)-4-(2-thienyl)-6-(trifluoromethyl)pyrimidine has been shown to inhibit CK2 activity both in vitro and in vivo, making it a valuable tool for studying the role of CK2 in various cellular processes.
In addition to its use as a CK2 inhibitor, 2-(1H-imidazol-1-yl)-4-(2-thienyl)-6-(trifluoromethyl)pyrimidine has also been shown to inhibit other enzymes such as protein kinase A, casein kinase 1, and DNA-dependent protein kinase. These enzymes play important roles in various cellular processes such as DNA repair, cell cycle regulation, and signal transduction. 2-(1H-imidazol-1-yl)-4-(2-thienyl)-6-(trifluoromethyl)pyrimidine's ability to inhibit these enzymes makes it a valuable tool for studying the mechanisms of these processes.
Propiedades
IUPAC Name |
2-imidazol-1-yl-4-thiophen-2-yl-6-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F3N4S/c13-12(14,15)10-6-8(9-2-1-5-20-9)17-11(18-10)19-4-3-16-7-19/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHQMSBOMJMASGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=NC(=N2)N3C=CN=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F3N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-(2-furyl)-3-[(4-phenyl-1-piperazinyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4464313.png)
![3-(2-fluorophenyl)-5-{[2-(3-methyl-5-isoxazolyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B4464317.png)
![3-(2-fluorophenyl)-5-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B4464326.png)
![4-{4-[bis(4-fluorophenyl)methyl]-1-piperazinyl}-6-chloro-2-pyrimidinamine](/img/structure/B4464329.png)

![N-[4-(4-methyl-1-piperazinyl)phenyl]-3-(phenylthio)propanamide](/img/structure/B4464338.png)

![N-(4-methoxybenzyl)-2-[5-(3-pyridinyl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B4464347.png)
![1-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]-4-(4-phenyl-1H-1,2,3-triazol-1-yl)piperidine](/img/structure/B4464359.png)
![N-(3,5-dimethoxyphenyl)-4-[6-methyl-2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B4464361.png)
![N-(2-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B4464369.png)
![3-(4-fluorophenyl)-7-(4-methoxybenzyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B4464377.png)
